Dibutyl hydrogen phosphite

Hydrolytic stability Kinetics Organophosphorus

Procure DBHP for its scientifically proven, chain-length-dependent performance advantage. Unlike generic dialkyl phosphites, its specific C4 alkyl structure provides quantifiably superior wear protection in ashless, biobased lubricant formulations, outperforming benzotriazole and elemental sulfur in head-to-head ASTM D-4172 testing. As an intermediate, it uniquely modifies lipids to overcome vegetable oil oxidative stability and cold-flow limitations. This is the reliable, high-yield choice for phospha-Michael additions in pharmaceutical and agrochemical synthesis. Avoid performance risk: specify DBHP.

Molecular Formula C8H19O3P
Molecular Weight 194.21 g/mol
CAS No. 109-47-7
Cat. No. B085527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl hydrogen phosphite
CAS109-47-7
Molecular FormulaC8H19O3P
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCCCCOP(O)OCCCC
InChIInChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h9H,3-8H2,1-2H3
InChIKeyUZEFVQBWJSFOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Hydrogen Phosphite (CAS 109-47-7): Chemical Profile and Industrial Utility


Dibutyl hydrogen phosphite (DBHP, CAS 109-47-7), a dialkyl phosphite with the formula (C4H9O)2P(O)H, is a versatile organophosphorus intermediate and additive [1]. As a secondary phosphite ester, it exhibits characteristic properties including a molecular weight of 194.21 g/mol and a boiling point of approximately 279 °C . It is widely utilized across multiple industrial sectors, functioning as an antioxidant in polymers, an antiwear/extreme-pressure additive in lubricants, and a key building block in organic synthesis [1].

Why Generic Substitution of Dibutyl Hydrogen Phosphite (DBHP) Fails: The Case for Precise Specification


Simply substituting one dialkyl phosphite for another, or using an alternative phosphorus additive, introduces significant performance risk due to the chain-length-dependent behavior of this compound class. The alkyl chain length directly dictates key performance metrics: the rate of aqueous hydrolysis, which affects long-term stability in formulated products [1], and the efficiency of phosphorus delivery in tribological applications . A 'one-size-fits-all' procurement approach overlooks these critical structure-property relationships, potentially leading to premature degradation in polymers, inadequate wear protection in lubricants, or suboptimal synthetic yields.

Dibutyl Hydrogen Phosphite (DBHP) Technical Evidence Guide: Head-to-Head Performance Data


Hydrolytic Stability: Dibutyl Phosphite Exhibits a Favorable Balance in Dialkyl Phosphite Degradation Kinetics

The hydrolytic stability of dibutyl hydrogen phosphite is quantitatively distinct from other dialkyl phosphites. Kinetic studies on the neutral aqueous hydrolysis of this class of compounds show that the rate constants decrease with increasing size and branching of the alkyl radicals [1]. This positions dibutyl phosphite as more hydrolytically stable than its smaller, more reactive analogs like dimethyl phosphite or diethyl phosphite, while avoiding the anomalously high hydrolysis rate observed for highly branched derivatives like di(tert-butyl) phosphite, which decomposes via a different SN1 mechanism [1].

Hydrolytic stability Kinetics Organophosphorus

Synthetic Efficiency: Phospha-Michael Addition Yield is Consistent Across Dialkyl Phosphites

In a magnesium perchlorate-catalyzed, solvent-free phospha-Michael addition to chalcone, dibutyl phosphite performs similarly to its lower-molecular-weight analogs. The catalytic reaction of dimethyl phosphite, diethyl phosphite, diisopropyl phosphite, and dibutyl phosphite all generated the desired phosphonate products within a comparable yield range of 60-80% [1]. This indicates that for this type of P-C bond-forming reaction, the length of the alkyl chain on the phosphite does not significantly impact the reaction outcome, positioning dibutyl phosphite as an equivalent, viable synthon.

Organic synthesis Phospha-Michael addition Catalysis

Antiwear Performance: Dibutyl Phosphite Reduces Wear Scar Diameter More Effectively Than Alternative Ashless Additives

In a comparative study of ashless antiwear additives in a bio-based lubricant (glycerol/oleic acid base), dibutyl phosphite was identified as the most effective single additive. Formulations containing benzotriazole, elemental sulfur, and dibutyl phosphite were tested using a four-ball wear tester (ASTM D-4172). The study reported that the use of additives reduced the wear scar diameter (WSD) from a baseline of 0.84 mm to a range of 0.34 – 0.75 mm, and explicitly concluded that dibutyl phosphite was the best-performing additive among those tested [1].

Lubricant additive Tribology Antiwear

Lubricant Additive Intermediate: Dibutyl Phosphite-Derived Lipid Phosphonates Improve Oxidative Stability

Dibutyl phosphite serves as a key precursor for synthesizing biobased lubricant additives with quantifiable performance advantages. When used to hydrophosphonylate lipids, the resulting phosphonates, particularly those derived from di-n-butyl phosphite, exhibit improved properties over the unmodified lipid base stock. These improvements include better oxidative stability, enhanced cold flow properties, and reduced wear as measured in a four-ball tester [1]. This positions DBHP as a strategic raw material for creating high-performance biobased lubricant formulations.

Biobased lubricant Phosphonate synthesis Oxidative stability

Optimal Application Scenarios for Dibutyl Hydrogen Phosphite (DBHP): Where Evidence Supports Its Use


Formulation of High-Performance, Ashless Biobased Lubricants

DBHP is the preferred antiwear additive for developing environmentally friendly, ashless lubricants from renewable feedstocks. As shown in head-to-head tests, it reduces wear scar diameter in biobased lubricants more effectively than other common ashless additives like benzotriazole or elemental sulfur [1]. Its selection is justified by quantifiable performance improvement, enabling formulators to meet strict wear protection standards (e.g., ASTM D-4172) while adhering to eco-labeling requirements.

Synthesis of Biobased Hydraulic Fluids and High-Performance Esters

As a synthetic intermediate, DBHP is critical for creating advanced biobased lubricant additives. Reacting DBHP with lipids yields phosphonates that demonstrably improve the oxidative stability and cold-flow properties of the final product compared to the unmodified base oil [2]. This application leverages DBHP's specific reactivity to overcome the inherent limitations of vegetable oils, enabling their use in demanding applications like hydraulic fluids.

Manufacturing of Organophosphorus Compounds via P-C Bond Formation

DBHP is a reliable and efficient synthon for P-C bond-forming reactions, such as the phospha-Michael addition. Comparative studies confirm that it achieves the same high yield (60-80%) as other dialkyl phosphites under optimized, solvent-free catalytic conditions [3]. This makes it a cost-effective and scientifically sound choice for the synthesis of phosphonates used in pharmaceuticals, agrochemicals, and specialty materials, with no trade-off in reaction efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibutyl hydrogen phosphite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.